Cas no 1934615-05-0 (2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde)

2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]heptane-2-carboxaldehyde, 2-(2-fluoroethyl)-
- 2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde
- 1934615-05-0
- 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
- EN300-1622523
-
- Inchi: 1S/C10H15FO/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h7-9H,1-6H2
- InChI Key: VJZYXEUWGGCZEU-UHFFFAOYSA-N
- SMILES: C12CC(CC1)CC2(CCF)C=O
Computed Properties
- Exact Mass: 170.110693260g/mol
- Monoisotopic Mass: 170.110693260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 230.8±5.0 °C(Predicted)
2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622523-0.25g |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 0.25g |
$1525.0 | 2023-06-04 | ||
Enamine | EN300-1622523-0.5g |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 0.5g |
$1591.0 | 2023-06-04 | ||
Enamine | EN300-1622523-100mg |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 100mg |
$1119.0 | 2023-09-22 | ||
Enamine | EN300-1622523-250mg |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 250mg |
$1170.0 | 2023-09-22 | ||
Enamine | EN300-1622523-2.5g |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 2.5g |
$3249.0 | 2023-06-04 | ||
Enamine | EN300-1622523-5.0g |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 5g |
$4806.0 | 2023-06-04 | ||
Enamine | EN300-1622523-0.05g |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 0.05g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1622523-1000mg |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 1000mg |
$1272.0 | 2023-09-22 | ||
Enamine | EN300-1622523-5000mg |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 5000mg |
$3687.0 | 2023-09-22 | ||
Enamine | EN300-1622523-10000mg |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
1934615-05-0 | 10000mg |
$5467.0 | 2023-09-22 |
2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde Related Literature
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
Additional information on 2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde
Introduction to 2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde (CAS No. 1934615-05-0)
2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde, identified by the CAS number 1934615-05-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic aldehyde features a unique structural framework, combining a bicyclo[2.2.1]heptane core with a fluorinated ethyl substituent, making it a promising candidate for further exploration in drug discovery and synthetic chemistry.
The molecular structure of 2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde consists of a seven-membered bicyclic system with two rings fused together, along with a carbonyl group at the 2-position and a 2-fluoroethyl side chain. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited in the design of novel bioactive compounds. The presence of the fluoro group is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall pharmacological activity.
In recent years, there has been growing interest in the development of bicyclic compounds due to their prevalence in natural products and their potential as pharmacophores. The bicyclo[2.2.1]heptane scaffold is a well-documented motif in medicinal chemistry, appearing in several approved drugs with diverse therapeutic effects. The modification of this scaffold with functional groups such as aldehydes has opened up new avenues for creating molecules with enhanced biological activity.
The aldehyde functionality in 2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde serves as a versatile handle for further chemical manipulation. Aldehydes are highly reactive intermediates that can participate in various synthetic transformations, including condensation reactions, oxidation processes, and formation of Schiff bases. These reactions are crucial for constructing more complex molecular architectures and exploring new pharmacological profiles.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting specific biological pathways. The combination of the bicyclic core and the fluoroethyl group suggests that it may exhibit inhibitory activity against enzymes or receptors involved in diseases such as cancer, inflammation, or neurological disorders. Current research is focused on identifying suitable targets and developing novel derivatives of 2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde through structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have also facilitated the exploration of 1934615-05-0's properties and potential applications. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level, providing insights into its binding affinity and selectivity. These computational studies are complemented by experimental investigations, which aim to validate the theoretical predictions and optimize the compound's pharmacological properties.
The fluorine atom in 2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde plays a critical role in modulating the molecule's behavior both in vitro and in vivo. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to altered metabolic pathways and enhanced binding interactions with biological targets. For instance, fluorine substitution can increase lipophilicity, reduce susceptibility to enzymatic degradation, and enhance oral bioavailability—key factors for drug efficacy.
In addition to its pharmaceutical potential, 1934615-05-0 may find applications in materials science and agrochemicals due to its unique structural features. The bicyclic system provides rigidity to the molecule, which can be advantageous for designing stable materials or pesticides with specific biological activities.
Current research efforts are also focused on green chemistry approaches for synthesizing CAS No 1934615-05-0 efficiently and sustainably. Transition-metal-catalyzed reactions, solvent-free conditions, and biocatalytic methods are being explored to minimize waste and energy consumption while maintaining high yields and purity standards.
The development of novel synthetic routes for strongly bonded aldehydes like 1934615_05_0 is essential for advancing drug discovery programs that rely on this class of compounds as key intermediates or lead molecules. By optimizing synthetic methodologies, researchers can accelerate the productionof these valuable chemicals, enabling faster translation from laboratory discoveriesto clinical applications.
1934615-05-0 (2-(2-fluoroethyl)bicyclo2.2.1heptane-2-carbaldehyde) Related Products
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)



